molecular formula C18H16F3N5O2S B6557343 2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040643-89-7

2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6557343
CAS No.: 1040643-89-7
M. Wt: 423.4 g/mol
InChI Key: VKSLPSYIFHFFDC-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.09768043 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-25-9-11(7-8-15(25)28)16-23-24-17(26(16)2)29-10-14(27)22-13-6-4-3-5-12(13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLPSYIFHFFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel triazole derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a triazole ring, a dihydropyridine moiety, and a trifluoromethylphenyl group. The presence of these functional groups contributes to its biological activity. The compound can be represented as follows:

Structure C17H18F3N5O1S\text{Structure }\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_5\text{O}_1\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.

Study Cell Line IC50 (μM) Mechanism of Action
Luan et al.Six cancer cell lines1.02 - 74.28Inhibition of cell growth
Gholampour et al.MCF-7, HT-29, MOLT-4Notable cytotoxicity at 10 & 20 μMCell cycle arrest in G0/G1 phase
Souza et al.HepG2 cells<1.0Selective toxicity with high selectivity index

The compound demonstrated significant cytotoxicity against various human cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in several studies:

Study Pathogen Activity
Assis et al.Gram-positive and Gram-negative bacteriaPotent antibacterial activity
Oramas-Royo et al.Plasmodium falciparumSignificant inhibition

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are well-documented. Studies have indicated that compounds similar to our target can reduce inflammation effectively:

  • Assis et al. demonstrated that certain triazole derivatives significantly reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing triazole moieties often act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased cell death.

Case Studies

A notable case study involved the screening of a drug library where similar triazole compounds were tested against multicellular spheroids to evaluate their anticancer efficacy. The results indicated that specific derivatives exhibited potent anticancer effects through enhanced penetration into tumor tissues and selective targeting of cancer cells over normal cells.

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